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Compound Focus: Roxatidine

CAS No.: 78273-80-0

Cat. No.: S579432

The table below summarizes key experimental data comparing the inhibitory effects of roxatidine and

cimetidine on hepatic drug-metabolizing enzymes.

Experimental

Aspect Roxatidine Cimetidine
Context

Inhibition 12 to 100 times weaker Ki values of 0.2-3.49 mM for In vitro study using
Constant (Ki) on than cimetidine (higher Ki various mouse hepatic
Mouse Hepatic values) [1] hydroxylase/demethylase microsomes [1]
Enzymes activities [1]
Interaction with Reverse type | difference Type Il difference spectra (Ks  Spectral binding
Cytochrome P- spectra (Ks = 55.6 uM), =10.4 and 111 uM), analysis in mouse
450 indicating low affinity [1] indicating high affinity hepatic microsomes

binding [1] [1]
Effect on No significant change [1] Decreased by 25-35% [1] In vivo human study
Human (oral treatment:
Oxidative ROX 150 mg/d vs.
Metabolism CIM 800 mg/d) [1]
(Urinary 63-
OHF/17-OHCS
Ratio)
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- . .- Experimental
Aspect Roxatidine Cimetidine
Context

Interaction with No significant interaction  Known to inhibit metabolism Various human
Specific Drugs with antipyrine, of drugs like theophylline and  pharmacokinetic
propranolol, diazepam, warfarin [2] [4] studies [2] [3]
desmethyldiazepam, or
theophylline [2] [3]

Detailed Experimental Data and Protocols

The conclusions in the comparison table are supported by the following key studies and their methodologies.

In Vitro Inhibition in Hepatic Microsomes [1]

¢ Objective: To compare the direct inhibitory effects of roxatidine and cimetidine on cytochrome P-
450-mediated metabolism.

e Methodology: Mouse liver microsomes were incubated with various substrates (testosterone,
aminopyrine, aniline) in the presence of the inhibitors. Enzyme activities (e.g., hydroxylase,
demethylase) were measured.

e Key Data: The inhibition constant (Ki) for cimetidine ranged from 0.2 to 3.49 mM across the different
enzymes. Roxatidine had Ki values that were 12 to 100 times higher, indicating a much weaker
inhibitory potency [1].

e Spectral Analysis: The study used difference spectroscopy to characterize the drugs' interaction with
cytochrome P-450. Cimetidine produced a "type II" spectrum, characteristic of compounds that
coordinate directly to the heme iron of the cytochrome, explaining its strong inhibitory effect. In
contrast, roxatidine produced a "reverse type I" spectrum, suggesting a different and weaker mode
of interaction [1].

In Vivo Effect on Human Drug-Metabolizing Capacity [1]

¢ Objective: To assess the impact on overall oxidative drug metabolism in humans.
¢ Methodology: The ratio of 6-hydroxycortisol (63-OHF) to 17-hydroxycorticosteroids (17-
OHCS) in urine was used as a non-invasive indicator of hepatic CYP enzyme activity. This ratio was
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measured in subjects before and during oral administration of either roxatidine (150 mg/day) or
cimetidine (800 mg/day).

o Key Data: Cimetidine treatment decreased the urinary ratio by 25-35%, confirming its systemic
inhibitory effect. In contrast, roxatidine did not produce a statistically significant change,
demonstrating a lack of meaningful interference in humans [1].

Clinical Pharmacokinetic Interaction Studies [2] [3]

¢ Objective: To determine if roxatidine affects the pharmacokinetics of other commonly used drugs.

¢ Methodology: Clinical trials in healthy volunteers or patients where roxatidine was co-administered
with drugs like antipyrine (a marker of hepatic metabolic activity), propranolol, diazepam, and
theophylline. The pharmacokinetic profiles (e.g., clearance, area under the curve) of these drugs
were compared with and without roxatidine.

o Key Data: Multiple studies concluded that roxatidine did not modify the clearance or
pharmacokinetics of the co-administered drugs, confirming the lack of clinically significant
interactions [2] [3]. A review explicitly states that roxatidine "does not interfere with the hepatic
metabolism of other drugs” [4].

Mechanistic Insights and Comparative Pathways

The diagrams below illustrate the key mechanistic differences in how roxatidine and cimetidine interact

with the hepatic drug-metabolizing system.
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Key Conclusion for Drug Development

The collective evidence firmly establishes that roxatidine acetate has a minimal and clinically
insignificant inhibitory effect on hepatic cytochrome P-450 enzymes. This is a defining advantage over
first-generation H2z receptor antagonists like cimetidine, which are known to cause numerous drug-drug
interactions [1] [2] [4]. For researchers and drug development professionals, this profile makes roxatidine a
compelling candidate in clinical scenarios where polypharmacy is expected and a clean drug-interaction

profile is critical.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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